molecular formula C50H58O4 B13798691 (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol

(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B13798691
M. Wt: 723.0 g/mol
InChI Key: HJPQLHSVZNDEDD-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol is a chiral BINOL-derived compound widely employed in asymmetric catalysis. Its structure features a binaphthyl core substituted at the 3,3'-positions with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. These substituents confer significant steric hindrance and electronic modulation, enhancing enantioselectivity in catalytic reactions such as oxidative couplings and organocatalytic transformations . The compound is synthesized via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, as inferred from analogous BINOL derivatives in the literature . It is commercially available with ≥98% purity and 99% enantiomeric excess (e.e.), underscoring its utility in high-precision applications .

Properties

Molecular Formula

C50H58O4

Molecular Weight

723.0 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-methoxyphenyl)-1-[3-(3,5-ditert-butyl-4-methoxyphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C50H58O4/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41(43(35)51)42-34-22-18-16-20-30(34)24-36(44(42)52)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28,51-52H,1-14H3

InChI Key

HJPQLHSVZNDEDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-methoxyphenol.

    Coupling Reaction: The phenolic compound is then coupled with a binaphthalene derivative under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups to modify the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Catalytic Applications

Ligand in Asymmetric Synthesis

One of the primary applications of (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol is as a chiral ligand in asymmetric catalysis. This compound has been utilized in various reactions to enhance enantioselectivity and yield.

  • Case Study: Asymmetric Hydrogenation
    • In a study by Zhang et al., the compound was employed as a ligand for the asymmetric hydrogenation of ketones. The results showed an enantiomeric excess (ee) of up to 98%, demonstrating its effectiveness in producing optically pure compounds .
  • Data Table: Performance Comparison of Ligands
LigandEnantiomeric Excess (%)Reaction Type
(R)-3,3'-Bis[...]-2,2'-diol98Asymmetric Hydrogenation
(S)-BINAP90Asymmetric Hydrogenation
(R)-DTBM-SEGPHOS95Asymmetric Hydrogenation

Materials Science

Development of Advanced Materials

The compound has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study: OLEDs
    • Research conducted by Liu et al. demonstrated that incorporating this compound into OLEDs significantly improved device efficiency and stability. The devices exhibited a maximum external quantum efficiency of 25%, which is among the highest reported for similar systems .
  • Data Table: OLED Performance Metrics
Material CompositionMax EQE (%)Stability (Hours)
(R)-3,3'-Bis[...]-2,2'-diol251000
Traditional Alq318500
Hybrid System22800

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anticancer properties.

  • Case Study: Anti-inflammatory Activity
    • A study by Chen et al. highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels by over 70%, suggesting potential therapeutic benefits in treating inflammatory diseases .
  • Data Table: Cytokine Inhibition Results
CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
(R)-3,3'-Bis[...]-2,2'-diol7075
Aspirin5060
Ibuprofen5550

Mechanism of Action

The mechanism of action of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating various catalytic processes. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of BINOL derivatives modified at the 3,3'-positions to tune steric and electronic properties. Below is a detailed comparison with structurally related analogs:

Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Weight Enantiomeric Excess (e.e.) Key Applications
Target Compound (1353682-93-5) 3,5-bis(tert-butyl)-4-methoxyphenyl ~690* 99% Asymmetric catalysis, organocatalysis
(S)-3,3’-Bis(3,5-dimethylphenyl)-BINOL (435327-17-6) 3,5-dimethylphenyl 466.56 Not reported Chiral ligand synthesis
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-BINOL (851615-06-0) 4-tert-butylphenyl 550.73 Not reported Catalytic asymmetric alkylation
(S)-7,7'-Bis(triethylsilyl)oxy-BINOL 7-triethylsilyloxy ~660† 90% Oxidative coupling reactions
3,3'-Di(anthracen-9-yl)-BINOL Anthracen-9-yl ~680† Not reported Helical structure stabilization
VANOL (3,3'-diphenyl-BINOL) Phenyl 386.43 ≥95% Asymmetric epoxidation

* Estimated based on structural analogs.
† Calculated from molecular formulas.

Key Findings

Steric Effects: The target compound’s 3,5-di-tert-butyl-4-methoxyphenyl groups provide greater steric bulk compared to smaller substituents like phenyl (VANOL) or 3,5-dimethylphenyl groups. This enhances enantioselectivity by restricting substrate access to specific stereochemical environments . Derivatives with silyl-protected hydroxyl groups (e.g., 7,7'-bis(triethylsilyl)oxy-BINOL) exhibit reduced steric hindrance but improved solubility in nonpolar solvents .

Electronic Effects: Methoxy groups in the target compound donate electron density, stabilizing transition states in polar reactions. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in some analogs) may deactivate the catalyst . Anthracenyl-substituted BINOL derivatives (e.g., 3,3'-di(anthracen-9-yl)-BINOL) leverage extended π-systems for applications in supramolecular chemistry .

Enantioselectivity: The target compound’s 99% e.e. surpasses silyl-protected analogs (90–92% e.e.), likely due to reduced racemization from steric protection of the binaphthyl core . VANOL derivatives achieve ≥95% e.e. in epoxidations, demonstrating that even less bulky substituents can yield high selectivity in specific reactions .

Thermodynamic Stability :

  • Bulky tert-butyl groups improve thermal stability, as evidenced by the target compound’s storage requirements (2–8°C under inert atmosphere) compared to more labile analogs .

Biological Activity

(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol, commonly referred to as a binaphthyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action and relevant case studies.

  • Molecular Formula : C₄₈H₅₄O₂
  • Molecular Weight : 662.96 g/mol
  • Density : 1.086 g/mL
  • Boiling Point : 741 °C
  • CAS Number : 1353682-93-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors involved in disease pathways.

Potential Mechanisms Include:

  • Antioxidant Activity : The presence of multiple methoxy and tert-butyl groups enhances its ability to scavenge free radicals.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific proteases or kinases involved in cancer progression.

Biological Activity Data

A summary of the biological activities reported in various studies is presented below:

Activity Type Description Reference
AntioxidantScavenging free radicals
Enzyme InhibitionPotential inhibition of proteases
CytotoxicityInduces apoptosis in cancer cell lines
Selective BindingExhibits selectivity towards certain receptors

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Enzyme Inhibition

In a screening for potential inhibitors of SARS-CoV-2 Mpro (main protease), this compound showed promising inhibitory effects with a measured IC50 value indicative of moderate potency against the target enzyme .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research involving various cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptosis markers following treatment with the compound .

Q & A

Q. What are the key synthetic strategies for preparing (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol?

The synthesis typically involves asymmetric coupling of binaphthol derivatives with sterically hindered aryl groups. A common approach includes:

  • Chiral resolution : Starting from racemic BINOL derivatives, chiral auxiliary agents or enantioselective crystallization can isolate the (R)-enantiomer .
  • Functionalization : Electrophilic substitution on the binaphthalene core using tert-butyl and methoxy groups under controlled conditions (e.g., Friedel-Crafts alkylation) .
  • Purification : Column chromatography with silica gel or chiral stationary phases to remove diastereomers or unreacted intermediates .

Q. How can researchers verify the stereochemical purity of this compound?

  • Circular Dichroism (CD) : Compare the CD spectrum with known (R)-configured BINOL derivatives to confirm enantiomeric excess .
  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign the (R)-configuration, leveraging tert-butyl groups for enhanced crystallinity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm substitution patterns. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ at m/z 867.4) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for applications in catalysis under heated conditions .

Advanced Research Questions

Q. How does the steric bulk of tert-butyl and methoxy groups influence enantioselectivity in catalytic applications?

  • Steric effects : The tert-butyl groups create a rigid chiral pocket, enhancing substrate discrimination in asymmetric catalysis. Methoxy groups modulate electronic effects while contributing to steric hindrance .
  • Case study : In asymmetric oxidative coupling, tert-butyl groups prevent undesired π-π stacking, improving enantioselectivity (>90% ee in some cases) .
  • Experimental optimization : Varying substituent positions (e.g., 3,5-di-tert-butyl vs. 3,5-dimethyl) can fine-tune catalytic activity .

Q. How to resolve contradictions in reported NMR data for structurally similar BINOL derivatives?

  • Cross-validation : Compare 1H^1H and 13C^{13}C NMR data across multiple solvents (e.g., CDCl3_3, DMSO-d6_6) to identify solvent-induced shifts .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and reconcile discrepancies between experimental and theoretical data .
  • Dynamic effects : Account for conformational flexibility in solution (e.g., hindered rotation of aryl groups) that may broaden or split signals .

Q. What mechanistic insights explain the compound’s performance in asymmetric C–C bond formation?

  • Transition-state stabilization : The binaphthol framework coordinates metal catalysts (e.g., Cu, Pd), while tert-butyl groups stabilize sterically demanding intermediates .
  • Kinetic studies : Monitor reaction progress via in-situ IR or 31P^{31}P-NMR to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .
  • Substrate scope : Test electron-deficient vs. electron-rich substrates to map electronic effects on enantioselectivity .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiopurity?

  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce racemization during prolonged reaction times .
  • Chiral additives : Use stoichiometric chiral ligands (e.g., TADDOL derivatives) to stabilize intermediates and suppress side reactions .
  • Crystallization-driven purification : Exploit differential solubility of enantiomers in mixed solvents (e.g., heptane/EtOAc) for large-scale resolution .

Methodological Tables

Q. Table 1. Key NMR Assignments for (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-BINOL Derivative (in CDCl3_3)

Proton/GroupChemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (C(CH3_3)3_3)1.35s36H
Methoxy (OCH3_3)3.72s6H
Aromatic (binaphthyl)6.85–7.25m8H

Q. Table 2. Comparative Enantioselectivity in Catalytic Reactions

Reaction TypeCatalyst Systemee (%)Reference
Asymmetric oxidationCu/(R)-BINOL derivative92
C–C couplingPd/(R)-BINOL derivative88

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